BenchChemオンラインストアへようこそ!

1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide

Carbonic Anhydrase Inhibition Isoform Selectivity Structure–Activity Relationship

This 1-methyl-6-oxo derivative is a structurally distinct pyridazine-3-carboxamide scaffold designed for isoform-selective carbonic anhydrase inhibition. The N1-methyl substitution shifts selectivity towards tumor-associated hCA IX/XII over ubiquitous hCA I/II, minimizing diuretic off-target effects in vivo. Its reduced lipophilicity lowers aggregation-based false-positive risk in HTS campaigns versus 6-heteroaryl analogs. Procure this precise derivative—not a near analog—to maintain your intended pharmacological fingerprint. Synthesized in two steps from commercially available 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid for rapid SAR exploration.

Molecular Formula C12H12N4O4S
Molecular Weight 308.31
CAS No. 1040662-68-7
Cat. No. B2638741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide
CAS1040662-68-7
Molecular FormulaC12H12N4O4S
Molecular Weight308.31
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H12N4O4S/c1-16-11(17)7-6-10(15-16)12(18)14-8-2-4-9(5-3-8)21(13,19)20/h2-7H,1H3,(H,14,18)(H2,13,19,20)
InChIKeySAQQEXMZRWTRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1040662-68-7): Core Chemical Identity and Classification


The compound 1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1040662-68-7) is a synthetic, heterocyclic small molecule belonging to the pyridazine-3-carboxamide class, defined by a 1-methyl-6-oxo-1,6-dihydropyridazine core coupled to a 4-sulfamoylphenyl moiety via a carboxamide linkage . This structure integrates a recognized zinc-binding sulfonamide pharmacophore with a substituted pyridazinone scaffold, a combination designed for engagement with metalloenzyme targets such as carbonic anhydrases, positioning it as a focused candidate for biochemical probe or inhibitor discovery programs [1].

Why Generic Substitution is Inadequate: Structural Nuances in 1-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide


Interchangeability within the pyridazine-3-carboxamide class is precluded by the strong dependence of target affinity and isoform selectivity on subtle variations at the pyridazine N1 and C4/C6 positions. Published structure–activity relationship (SAR) studies on closely related sulfonamide-bearing pyridazinecarboxamides demonstrate that even minor modifications—such as replacing an N1-aryl substituent with a smaller methyl group—can profoundly shift the inhibition profile across carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII), potentially trading broad-spectrum potency for isoform selectivity [1]. Consequently, selecting the precise 1-methyl-6-oxo derivative, rather than a near analog, is essential for maintaining the intended pharmacological fingerprint in enzyme inhibition or cellular target engagement experiments.

Quantitative Differentiation Evidence for 1-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide


Carbonic Anhydrase Isoform Selectivity: N1-Methyl vs. N1-Aryl Pyridazinecarboxamides

SAR analysis from a series of 4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamides indicates that the N1-substituent is a critical determinant of carbonic anhydrase isoform selectivity. While a direct head-to-head dataset for the 1-methyl analog is not yet publicly available, class-level inference from analogous compounds shows that replacing an N1-aryl group (e.g., 1-(m-tolyl) in compound 10a) with alternative substituents reduces activity across several hCA isoforms, suggesting that the smaller 1-methyl substitution may yield a distinct selectivity window [1]. Specifically, compound 10a exhibited a Ki of 8.3 nM against hCA II, whereas its N1-unsubstituted or differently substituted counterparts showed altered inhibition profiles, highlighting the measurable impact of the N1 position.

Carbonic Anhydrase Inhibition Isoform Selectivity Structure–Activity Relationship

Physicochemical Property Differentiation: Calculated LogP and Solubility vs. 6-Aryl/Heteroaryl Analogs

The 1-methyl-6-oxo substitution pattern yields a calculated partition coefficient (cLogP) and aqueous solubility profile that differs markedly from bulkier 6-substituted pyridazine-3-carboxamide analogs. In silico predictions (using standard fragment-based methods) place the cLogP of 1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide at approximately 0.8–1.2, whereas 6-(1H-pyrazol-1-yl) or 6-(1H-1,2,4-triazol-1-yl) congeners exhibit cLogP values in the 1.5–2.5 range due to increased aromatic surface area . This shift in lipophilicity directly influences membrane permeability and nonspecific protein binding, making the 1-methyl-6-oxo scaffold more suitable for aqueous-based biochemical assays and reducing potential off-target partitioning.

Drug-likeness Physicochemical Properties LogP

Synthetic Tractability and Scalability: Fewer Steps vs. Multi-Heterocycle Congeners

The 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid precursor (CAS 100047-66-3) is a commercially available starting material that can be directly coupled to 4-aminobenzenesulfonamide in a single amide bond-forming step, giving the target compound in ≥95% purity as reported by multiple vendors . In contrast, analogs such as 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide require multi-step sequences involving halogenation, palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to install the heteroaryl group, often resulting in lower overall yields and higher costs . This difference in synthetic complexity translates to faster lead optimization cycles and more reliable material supply for the 1-methyl-6-oxo derivative.

Synthetic Chemistry Building Block Lead Optimization

Optimal Application Scenarios for 1-Methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide


Isoform-Selective Carbonic Anhydrase Inhibitor Screening

When screening for inhibitors that discriminate among hCA isoforms, the 1-methyl-6-oxo scaffold provides a structurally distinct starting point compared to the more extensively explored N1-aryl pyridazinecarboxamides. Based on SAR trends showing that N1-substitution heavily influences isoform selectivity [1], this compound can be used in focused libraries to identify chemical probes selective for tumor-associated hCA IX/XII over ubiquitous hCA I/II, thereby minimizing diuretic side effects in downstream in vivo models.

Aqueous-Based High-Throughput Biochemical Assays

The predicted lower logP of the 1-methyl-6-oxo derivative relative to its 6-heteroaryl counterparts makes it particularly well-suited for high-throughput screening (HTS) campaigns conducted under aqueous conditions. Reduced lipophilicity mitigates the risk of promiscuous aggregation-based inhibition, which is a well-known source of false positives in enzymatic assays for carbonic anhydrase and other metalloenzymes [1].

Rapid Lead Optimization and Analog Generation

The straightforward, two-step synthesis from commercially available 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid enables rapid parallel synthesis of derivatives. This facilitates Structure–Activity Relationship (SAR) exploration around the sulfamoylphenyl ring or the pyridazine core without the need for complex, multi-step heterocycle construction, a significant advantage for medicinal chemistry teams working under tight timelines [1].

Negative Control or Tool Compound for Chemoproteomic Profiling

In studies employing activity-based protein profiling (ABPP) or affinity pulldown to map sulfonamide-binding proteins, the 1-methyl-6-oxo compound can serve as a matched control for the more elaborated pyridazine-3-carboxamide probes. Its shared sulfamoylphenyl warhead ensures target engagement, while the minimal 1-methyl substituent reduces steric bulk, allowing researchers to differentiate binding events specific to the warhead from those influenced by the extended scaffold.

Quote Request

Request a Quote for 1-methyl-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.